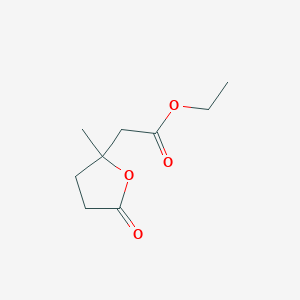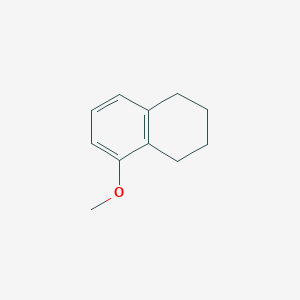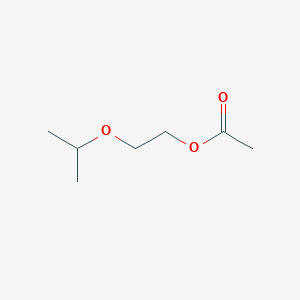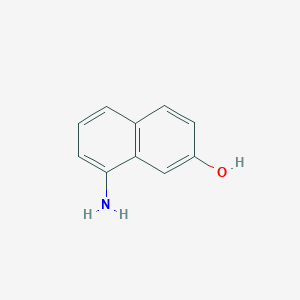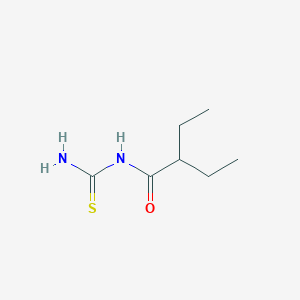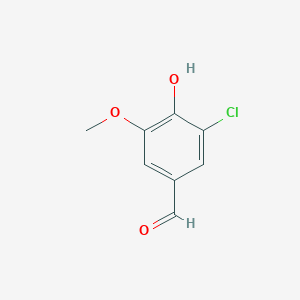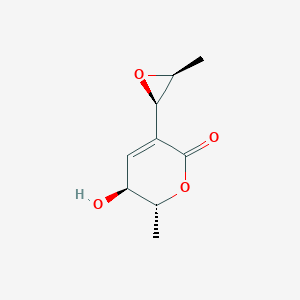
Aspyrone
Vue d'ensemble
Description
Aspyrone is a polyketide fungal metabolite isolated from the fungus Aspergillus melleus. It has been found to exhibit nematicidal activity, particularly against the plant-parasitic nematode Pratylenchus penetrans . This compound’s unique structure and biological activities have made it a subject of interest in various scientific research fields.
Applications De Recherche Scientifique
Aspyrone has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Aspyrone is a polyketide fungal metabolite found in Aspergillus . It exhibits nematicidal, antibacterial, and antifungal properties . .
Mode of Action
This ion then rapidly reacts with oxygen anions to yield various compounds .
Biochemical Pathways
The biosynthesis of this compound involves a pathway of polyketide . It is suggested that this pathway involves epoxide-mediated rearrangement and ring closure reactions . .
Pharmacokinetics (ADME Properties)
ADME properties play a crucial role in determining a compound’s bioavailability
Result of Action
This compound has been found to exhibit nematicidal activity against Pratylenchus penetrans, showing an effectiveness of 80.8% at a concentration of 300 mg/liter . It also exhibits antibacterial and antifungal properties . .
Action Environment
It is known that environmental factors can significantly influence the action of various compounds
Analyse Biochimique
Biochemical Properties
Aspyrone interacts with various enzymes, proteins, and other biomolecules. It is a part of the class of 2-pyranones . The compound is known for its nematicidal, antibacterial, and antifungal properties
Cellular Effects
This compound has been shown to exhibit nematicidal activity against Pratylenchus penetrans . It also demonstrates antimicrobial activity
Molecular Mechanism
It is known that this compound is derived from 6-methylsalicylic acid (6-MSA) in a biosynthetic pathway
Metabolic Pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aspyrone can be synthesized through a series of chemical reactions involving the highly diastereoselective addition of tetrahydropyranone enolate to 2-tosyloxy-aldehyde, followed by the in situ formation of an epoxide . This method allows for the production of optically pure this compound.
Industrial Production Methods
Industrial production of this compound involves the cultivation of Aspergillus melleus under controlled conditions. The compound is then isolated from the culture filtrate through various extraction and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Aspyrone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Comparaison Avec Des Composés Similaires
Aspyrone is unique among polyketide fungal metabolites due to its specific structure and biological activities. Similar compounds include:
Propriétés
IUPAC Name |
(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4-7(10)3-6(9(11)13-4)8-5(2)12-8/h3-5,7-8,10H,1-2H3/t4-,5+,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAULRNMJFUWRP-HETMPLHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C=C(C(=O)O1)C2C(O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C=C(C(=O)O1)[C@H]2[C@@H](O2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169737 | |
| Record name | Aspyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17398-00-4 | |
| Record name | Aspyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017398004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aspyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


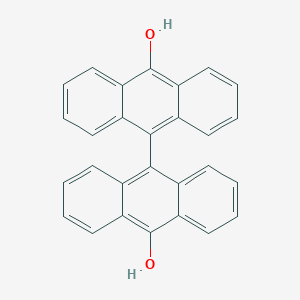
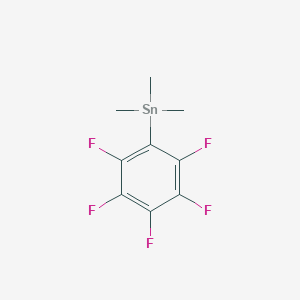
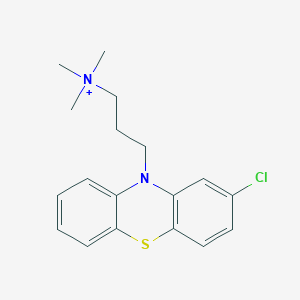
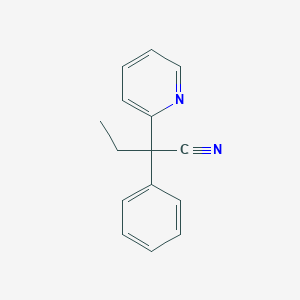
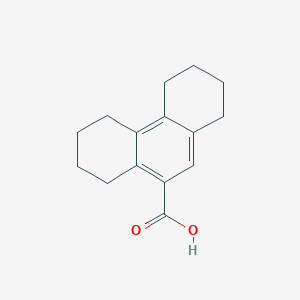
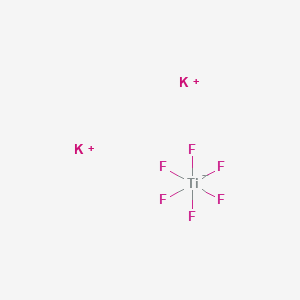
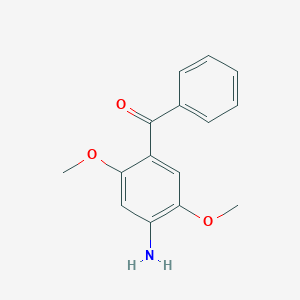
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
